

An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxy-2-phenylpropanoic acid**

Cat. No.: **B019245**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-2-phenylpropanoic acid, also widely known as atrolactic acid, is a valuable organic compound with significant applications in the pharmaceutical and chemical industries. It is a derivative of propanoic acid and features a hydroxyl group and a phenyl group attached to the alpha-carbon. This chiral molecule exists as two enantiomers, (R)- and (S)-**2-hydroxy-2-phenylpropanoic acid**, which may exhibit distinct biological activities. Its structural similarity to other alpha-hydroxy acids and its role as a versatile synthetic building block have made it a subject of interest in drug discovery and development. This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, and its relevance in a biological context.

Chemical Identifiers and Physical Properties

Accurate identification of **2-Hydroxy-2-phenylpropanoic acid** is crucial for research and development. The compound is known by several names and has distinct identifiers for its racemic and enantiomeric forms.

Table 1: Identifiers for **2-Hydroxy-2-phenylpropanoic Acid**

Identifier	Racemic (dl-Atrolactic acid)	(S)-(+)-2-Hydroxy-2-phenylpropanoic acid	(R)-(-)-2-Hydroxy-2-phenylpropanoic acid
CAS Number	515-30-0[1]	13113-71-8[2]	3966-30-1[3]
IUPAC Name	2-Hydroxy-2-phenylpropanoic acid[1]	(2S)-2-Hydroxy-2-phenylpropanoic acid	(2R)-2-hydroxy-2-phenylpropanoic acid[3]
Synonyms	Atrolactic acid, 2-Phenyllactic acid, α -Methylmandelic acid[1]	(S)-Atrolactic acid	(R)-Atrolactic acid
Molecular Formula	$C_9H_{10}O_3$ [1]	$C_9H_{10}O_3$ [2]	$C_9H_{10}O_3$ [3]
InChI Key	NWCHELUCVWSRR S-UHFFFAOYSA-N[1]	NWCHELUCVWSRR S-VIFPVQBDSA-N	NWCHELUCVWSRR S-SECBINFHSA-N
SMILES	CC(C1=CC=CC=C1)(C(=O)O)O[3]	C--INVALID-LINK--(C(=O)O)O	C--INVALID-LINK--(C(=O)O)O

Table 2: Physicochemical Properties of 2-Hydroxy-2-phenylpropanoic Acid

Property	Value
Molecular Weight	166.17 g/mol [2]
Appearance	White solid, crystals, or powder[3]
Melting Point	Racemic: 88 °C, (S)-enantiomer: 115 °C[2], (R)-enantiomer: 113.0-119.0 °C[3]
Solubility	Soluble in water and organic solvents.
pKa	Data not readily available.

Synthesis and Experimental Protocols

The synthesis of **2-Hydroxy-2-phenylpropanoic acid** can be achieved through various methods. A common laboratory-scale synthesis involves the hydrolysis of the corresponding nitrile. Below is a generalized protocol.

Experimental Protocol: Synthesis via Hydrolysis of 2-Phenylpropionitrile

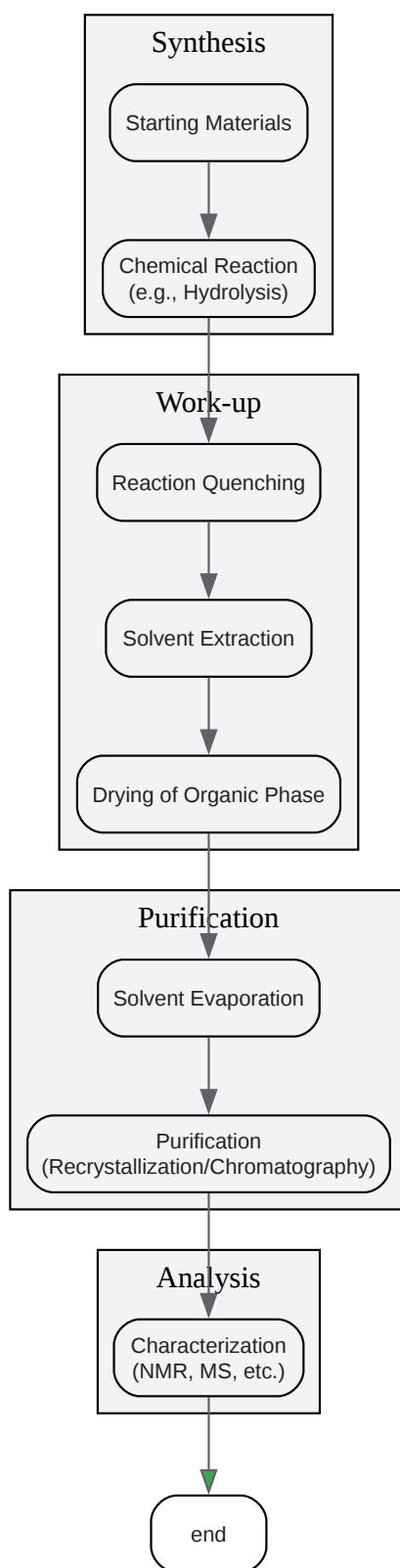
This method is adapted from the general synthesis of 2-arylpropionic acids and would require modification for the specific synthesis of the hydroxylated compound. A more direct synthesis for a related compound, 2-hydroxy-3-phenylpropanoic acid, involves the diazotization of L-phenylalanine.[4]

Materials:

- 2-phenylpropionitrile (or a suitable precursor)
- Concentrated sulfuric or hydrochloric acid
- Sodium hydroxide
- Diethyl ether
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Heating mantle and magnetic stirrer

Procedure:

- Hydrolysis: 2-phenylpropionitrile is refluxed with a strong acid (e.g., a mixture of concentrated sulfuric acid and water) or a strong base (e.g., sodium hydroxide solution). The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. If basic hydrolysis was performed, the solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.


- Extraction: The aqueous solution is extracted multiple times with an organic solvent such as diethyl ether.[\[5\]](#)
- Drying and Evaporation: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.[\[5\]](#)
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.[\[6\]](#) For chiral separation, diastereomeric salt crystallization or chiral chromatography can be employed.[\[6\]](#)

Analytical Characterization:

The final product should be characterized using standard analytical techniques:

- NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups (e.g., -OH, C=O).
- Melting Point Analysis: To assess purity.
- Chiral HPLC: To determine the enantiomeric excess (ee) for chiral syntheses.

Below is a diagram illustrating a general workflow for the synthesis and purification of **2-Hydroxy-2-phenylpropanoic acid**.

[Click to download full resolution via product page](#)

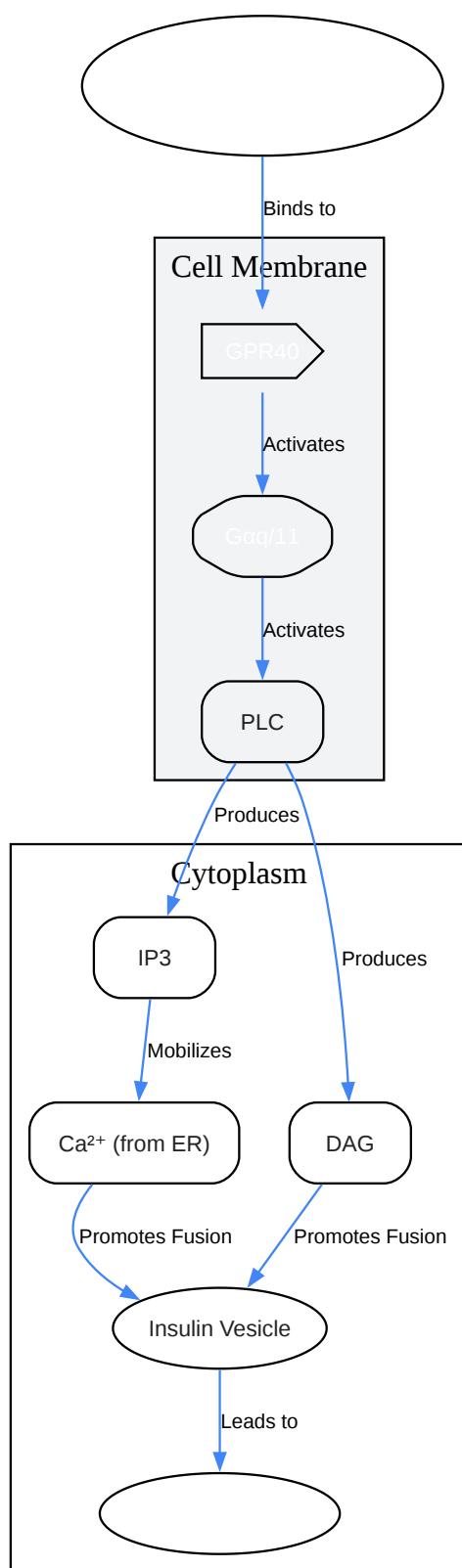
Caption: A generalized workflow for the synthesis and purification of **2-Hydroxy-2-phenylpropanoic acid**.

Applications in Drug Development

2-Hydroxy-2-phenylpropanoic acid and its derivatives have shown potential in various therapeutic areas. The (2S)-enantiomer has demonstrated anti-inflammatory and analgesic effects in animal models, which are thought to be due to the inhibition of prostaglandin synthesis.[\[2\]](#)

Derivatives of phenylpropanoic acid are also being explored for the treatment of metabolic diseases. For instance, certain phenylpropanoic acid derivatives have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes.[\[7\]](#) GPR40 is primarily expressed in pancreatic β -cells and mediates insulin secretion in response to fatty acids.[\[8\]](#)[\[9\]](#) Agonists of this receptor can enhance glucose-stimulated insulin secretion, making them promising candidates for antidiabetic drugs.[\[9\]](#)[\[10\]](#)

Biological Activity and Signaling Pathways


The GPR40 signaling pathway is of particular interest in the context of phenylpropanoic acid derivatives. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is activated by medium and long-chain fatty acids.[\[8\]](#)[\[9\]](#)

GPR40 Signaling Pathway:

- Ligand Binding: A GPR40 agonist (e.g., a phenylpropanoic acid derivative) binds to the receptor on the surface of pancreatic β -cells.
- G-protein Activation: This binding activates the $\text{G}\alpha\text{q}/11$ protein subunit.[\[10\]](#)
- PLC Activation: The activated $\text{G}\alpha\text{q}/11$ stimulates phospholipase C (PLC).[\[10\]](#)[\[11\]](#)
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[\[9\]](#)
- Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca^{2+}) into the cytoplasm.[\[9\]](#)

- Insulin Exocytosis: The increase in intracellular Ca^{2+} concentration, along with the action of DAG, promotes the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin secretion.[9]

The following diagram illustrates the GPR40 signaling cascade.

[Click to download full resolution via product page](#)

Caption: The GPR40 signaling pathway initiated by an agonist, leading to insulin secretion.

Conclusion

2-Hydroxy-2-phenylpropanoic acid is a multifaceted molecule with significant relevance to chemical synthesis and drug discovery. Its straightforward synthesis and the potential for chiral separation make it an attractive building block for more complex molecules. The demonstrated and potential biological activities of its derivatives, particularly in the areas of inflammation and metabolic disorders, underscore its importance for further research and development in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and biological context is essential for scientists working to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Atrolactic acid | C9H10O3 | CID 1303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-2-Hydroxy-2-phenylpropanoic acid | 13113-71-8 | NAA11371 [biosynth.com]
- 3. (R)-(-)-2-Hydroxy-2-phenylpropionic acid, 98+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. studylib.net [studylib.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-(2-HYDROXYPHENYL)PROPIONIC ACID(515-30-0) 1H NMR [m.chemicalbook.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. physoc.org [physoc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydroxy-2-phenylpropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b019245#2-hydroxy-2-phenylpropanoic-acid-cas-number-and-identifiers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com